Silver protein
Description
Properties
CAS No. |
9008-42-8 |
|---|---|
Molecular Formula |
C228H316Cl3FN24O9S8 |
Molecular Weight |
3919 g/mol |
IUPAC Name |
1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-fluorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-methoxyphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-methylphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-methylphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C29H41N3O2S.3C29H41N3OS.3C28H38ClN3OS.C28H38FN3OS/c1-3-17-32(24-11-15-27-28(20-24)35-29(30)31-27)18-16-22-4-6-23(7-5-22)19-25(33)12-8-21-9-13-26(34-2)14-10-21;1-3-17-32(25-13-15-27-28(20-25)34-29(30)31-27)18-16-23-8-10-24(11-9-23)19-26(33)14-12-22-6-4-21(2)5-7-22;1-3-16-32(25-12-14-27-28(20-25)34-29(30)31-27)17-15-22-7-9-24(10-8-22)19-26(33)13-11-23-6-4-5-21(2)18-23;1-3-17-32(25-13-15-27-28(20-25)34-29(30)31-27)18-16-22-8-10-23(11-9-22)19-26(33)14-12-24-7-5-4-6-21(24)2;1-2-16-32(24-12-14-26-27(19-24)34-28(30)31-26)17-15-21-3-5-22(6-4-21)18-25(33)13-9-20-7-10-23(29)11-8-20;1-2-15-32(24-11-13-26-27(19-24)34-28(30)31-26)16-14-20-6-8-22(9-7-20)18-25(33)12-10-21-4-3-5-23(29)17-21;2*1-2-16-32(23-12-14-26-27(19-23)34-28(30)31-26)17-15-20-7-9-21(10-8-20)18-24(33)13-11-22-5-3-4-6-25(22)29/h8-10,12-14,22-24H,3-7,11,15-20H2,1-2H3,(H2,30,31);4-7,12,14,23-25H,3,8-11,13,15-20H2,1-2H3,(H2,30,31);4-6,11,13,18,22,24-25H,3,7-10,12,14-17,19-20H2,1-2H3,(H2,30,31);4-7,12,14,22-23,25H,3,8-11,13,15-20H2,1-2H3,(H2,30,31);7-11,13,21-22,24H,2-6,12,14-19H2,1H3,(H2,30,31);3-5,10,12,17,20,22,24H,2,6-9,11,13-16,18-19H2,1H3,(H2,30,31);2*3-6,11,13,20-21,23H,2,7-10,12,14-19H2,1H3,(H2,30,31) |
InChI Key |
XPWQELRNNHACHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)OC)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)Cl)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC(=CC=C2)Cl)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC(=C2)C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2F)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2Cl)C3CCC4=C(C3)SC(=N4)N |
physical_description |
Mild form: Brown, dark brown, or almost black solid; Strong form: Pale yellowish-orange to brownish-black solid; Both forms are odorless, somewhat hygroscopic, and soluble in water; [Merck Index] Pale yellow or brown odorless powder; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Synthetic Methodologies for Silver Protein Compounds
Chemical Reduction Approaches in Silver-Protein Synthesis
Chemical reduction stands as a cornerstone for the synthesis of silver-protein nanoparticles. This approach involves the reduction of silver ions (Ag⁺) to metallic silver (Ag⁰) using chemical reducing agents. The presence of proteins is critical in these methods, not just as a component of the final product, but often as a key player in the synthesis process itself, primarily by preventing the agglomeration of the newly formed nanoparticles. nih.govnih.gov
Aqueous Phase Synthesis with Protein as Stabilizer or Reducing Agent
In aqueous phase synthesis, the reaction is carried out in a water-based medium. Typically, a silver salt, such as silver nitrate (B79036) (AgNO₃), is dissolved in water, followed by the introduction of a reducing agent. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium citrate. nih.govuii.ac.id The reduction of Ag⁺ ions leads to the formation of silver atoms, which then nucleate and grow into nanoparticles. uii.ac.id
The pivotal role of proteins in this process is to act as stabilizing or capping agents. nih.govuii.ac.id Proteins, such as bovine serum albumin (BSA) and lysozyme, can adsorb onto the surface of the nanoparticles, providing steric and electrostatic stabilization. nih.govjscimedcentral.com This protein corona prevents the nanoparticles from aggregating, which would otherwise lead to precipitation and loss of their unique nanoscale properties. nih.govacs.org The functional groups on the protein surface, such as amino and carboxyl groups, can interact with the silver nanoparticles. mdpi.com In some instances, the amino acid residues within the protein, like tryptophan, can also contribute to the reduction of silver ions, meaning the protein can act as both a reducing and stabilizing agent. nih.gov
The conditions of the aqueous synthesis, including pH, temperature, and the concentration of reactants, significantly influence the size and shape of the resulting silver-protein nanoparticles. acs.org For example, alkaline conditions are often favored as they can enhance the reduction of silver ions. acs.org
Table 1: Examples of Aqueous Phase Synthesis of Silver-Protein Nanoparticles
| Protein/Stabilizer | Reducing Agent | Silver Precursor | Resulting NP Size | Reference |
|---|---|---|---|---|
| Bovine Serum Albumin (BSA) | Sodium Borohydride | Silver Nitrate | ~24 nm | nih.gov |
| Lysozyme | Sodium Borohydride | Silver Nitrate | Not Specified | nih.gov |
Polyol-Mediated Synthesis with Protein Integration
The polyol process is another widely used chemical reduction method where a polyol, such as ethylene (B1197577) glycol (EG) or glycerol, serves as both the solvent and the reducing agent. nih.govmdpi.com The reaction is typically carried out at elevated temperatures, which facilitates the reduction of the silver precursor. nih.gov
In the context of silver-protein compounds, proteins are integrated into the polyol synthesis to act as capping agents, controlling the growth and preventing the aggregation of the silver nanoparticles. nih.gov Often, a polymer like polyvinylpyrrolidone (B124986) (PVP) is also used in conjunction with the protein to further control the nanoparticle morphology. nih.govacs.org The combination of the polyol, the protein, and sometimes an additional capping agent allows for fine-tuning of the nanoparticle size and shape, leading to the formation of structures like nanocubes and nanowires. nih.gov The mechanism involves the preferential adsorption of the capping agents onto specific crystal facets of the growing silver nanoparticles, directing their growth in a particular manner. acs.org
Table 2: Key Parameters in Polyol Synthesis of Silver Nanoparticles
| Parameter | Influence on Synthesis | Reference |
|---|---|---|
| Temperature | Affects reaction rate and final particle size/shape | acs.org |
| Precursor Concentration | Influences nucleation and growth kinetics | acs.org |
| Capping Agent (Protein/PVP) | Controls particle size, shape, and stability | nih.govacs.org |
Green Synthesis Strategies for Silver-Protein Architectures
Green synthesis methodologies offer an environmentally friendly alternative to traditional chemical methods by utilizing biological entities to mediate the synthesis of silver-protein compounds. These approaches are often simpler, cost-effective, and avoid the use of harsh chemicals. nih.gov
Microbial-Assisted Protein-Templated Silver Synthesis
Microorganisms such as bacteria and fungi are increasingly being explored as "bio-factories" for the synthesis of silver nanoparticles. nih.govfrontiersin.org This process can occur either intracellularly or extracellularly.
In intracellular synthesis , silver ions are transported into the microbial cell where they are reduced by cellular components, including enzymes like nitrate reductase and other proteins. mdpi.comfrontiersin.org The resulting nanoparticles accumulate within the cell's cytoplasm or periplasmic space. nih.gov The proteins within the cell not only reduce the silver ions but also cap the newly formed nanoparticles, stabilizing them. mdpi.com
In extracellular synthesis , the microorganisms secrete enzymes and proteins into the surrounding medium. nih.gov These biomolecules then reduce the silver ions present in the medium to form stable, protein-capped silver nanoparticles outside the cell. nih.govmdpi.com This method is often preferred as it simplifies the downstream processing and extraction of the nanoparticles. nih.gov Fungi, in particular, are known to secrete large quantities of proteins, making them efficient candidates for extracellular synthesis. nih.gov
Table 3: Microorganisms Used in Silver-Protein Synthesis
| Microorganism | Synthesis Type | Key Proteins/Enzymes | Resulting NP Size | Reference |
|---|---|---|---|---|
| Bacillus licheniformis | Extracellular | Nitrate Reductase | Not Specified | frontiersin.org |
| Escherichia coli | Intracellular/Extracellular | Nitrate Reductase, other proteins | ~5-25 nm | mdpi.comjwent.net |
| Aspergillus fumigatus | Extracellular | Secreted proteins | Not Specified | primescholars.com |
Plant Extract-Mediated Protein-Encapsulated Silver Production
The use of plant extracts for synthesizing silver nanoparticles is a rapidly growing area of green chemistry. nih.gov Plant extracts are rich in a variety of biomolecules, including proteins, flavonoids, terpenoids, and polyphenols, which can collectively act as reducing and stabilizing agents. nih.govnih.gov
The general mechanism involves mixing an aqueous solution of a silver salt with the plant extract. nih.gov The phytochemicals in the extract, including proteins, reduce the silver ions to silver atoms, which then nucleate to form nanoparticles. nih.gov The proteins and other biomolecules present in the extract simultaneously cap the nanoparticles, preventing their aggregation and providing stability. nih.gov The specific composition of the plant extract, which varies between plant species and even different parts of the same plant, influences the characteristics of the synthesized nanoparticles. researchgate.net
Direct Protein-Based Bioreduction Techniques
In this approach, specific, purified proteins are used directly to both reduce silver ions and stabilize the resulting nanoparticles. nih.gov This method offers a high degree of control over the synthesis process. Proteins like sericin, a biowaste product from the silk industry, have been successfully used for this purpose. dovepress.com The amino acid residues within the protein structure, such as tyrosine, tryptophan, cysteine, and aspartic acid, are believed to be responsible for the reduction of Ag⁺ to Ag⁰. mdpi.comnih.gov The protein then forms a natural capping layer around the nanoparticle, imparting stability. nih.gov Bovine serum albumin (BSA) is another well-studied protein that can facilitate the synthesis of stable silver nanoparticles, forming a "soft corona" around them. nih.gov
This direct bioreduction technique highlights the dual functionality of proteins as both the reducing and stabilizing agent, simplifying the synthesis process and resulting in a biocompatible silver-protein composite. nih.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| Silver nitrate |
| Sodium borohydride |
| Sodium citrate |
| Bovine serum albumin |
| Lysozyme |
| Gabapentin |
| Ethylene glycol |
| Glycerol |
| Polyvinylpyrrolidone |
| Sericin |
| Tryptophan |
| Tyrosine |
| Cysteine |
Control over Size and Morphology through Protein-Mediated Synthesis
A significant advantage of protein-mediated synthesis is the ability to exert stringent control over the size and morphology (shape) of the resulting silver nanoparticles. nih.govresearchgate.net This control is achieved by carefully adjusting various reaction parameters, which influences the nucleation and growth kinetics of the nanoparticles. nih.gov
Influence of Reaction Parameters:
Protein Type and Concentration: Different proteins possess unique sequences and structures, providing different functional groups for reduction and stabilization. researchgate.net The type of protein selected can directly influence the shape of the nanoparticles. For instance, studies have shown that the amount of accessible lysine (B10760008) groups in a protein can be a determining factor in the anisotropic (non-spherical) formation of nanoparticles. researchgate.netacs.org Doubling the concentration of a protein-polymer matrix can lead to more nucleation sites and restricted growth, resulting in smaller, more stable nanoparticles. nih.gov
pH: The pH of the reaction medium is a critical factor. Changes in pH can alter the charge of the protein's functional groups, affecting their ability to reduce silver ions and bind to the nanoparticle surface. researchgate.net For example, synthesis using whey protein was found to be effective only in an alkaline environment (pH 10). researchgate.net At higher pH, the reduction potential of carboxyl groups can increase, leading to the formation of small, consistent-sized particles. researchgate.net
Temperature: Temperature affects the reaction rate. While some protein-mediated syntheses can occur at room temperature, adjusting the temperature can influence the size of the nanoparticles. nih.gov For example, one study using a chemical reduction method noted that a reaction temperature of 100°C resulted in AgNPs with a size of 17 ± 2 nm. nih.gov
Precursor Concentration: The concentration of the silver salt precursor (e.g., AgNO₃) also plays a role. An increase in the silver ion concentration relative to the available protein functional groups can lead to the formation of larger nanoparticles. frontiersin.org Research using the fungus Aspergillus oryzae demonstrated that as the AgNO₃ concentration increased from 1 mM to 10 mM, the nanoparticle size grew from approximately 7-17 nm to 45-62 nm. frontiersin.org
The following tables summarize research findings on the control of nanoparticle characteristics through protein-mediated synthesis.
| Protein Source | Key Findings | Resulting Particle Size (nm) | Zeta Potential (mV) | Reference |
|---|---|---|---|---|
| Sericin (from silk biowaste) | Sericin acts as an effective reducing and capping agent. | 82.77 (mean) | -30.8 | nih.gov |
| Whey Protein | Synthesis was only possible in an alkaline environment (pH 10). | 4.5 - 9.0 | Not specified | researchgate.net |
| Casein (from milk) | Produces bio-tolerable and highly stable nanoparticles without an additional reducing agent. | Not specified | Not specified | researchgate.net |
| Bovine Serum Albumin (BSA) | Used as a shape-directing agent in combination with other polymers. | 70.26 | -28.7 | nih.gov |
| Parameter Varied | Conditions | Resulting Particle Size (nm) | Reference |
|---|---|---|---|
| AgNO₃ Concentration (using Aspergillus oryzae) | 1 - 8 mM | 7.22 - 17.06 | frontiersin.org |
| 9 - 10 mM | 45.93 - 62.12 | ||
| Ammonia Concentration (using saccharides as reducing agent) | 0.005 M | 57 (average) | nih.gov |
| Increase from 0.005 M to 0.2 M | Increased particle size and polydispersity |
Advanced Characterization of Silver Protein Interactions and Structures
Spectroscopic Analysis of Silver-Protein Complexes
Spectroscopic methods are powerful tools for probing the binding events and resulting structural alterations in proteins upon their interaction with silver nanoparticles (AgNPs). These techniques provide information on various aspects of the complex, from the electronic properties of the nanoparticles to the conformational state of the protein.
UV-Visible spectroscopy is a fundamental technique for characterizing the formation and stability of silver nanoparticles and their conjugates with proteins. The collective oscillation of free electrons on the surface of AgNPs, known as Localized Surface Plasmon Resonance (LSPR), results in a strong absorption band in the visible region, typically between 390 and 450 nm. uobaghdad.edu.iqjbiochemtech.comscirp.org The position, shape, and intensity of this LSPR band are highly sensitive to the size, shape, aggregation state of the nanoparticles, and the dielectric constant of the surrounding medium. uobaghdad.edu.iq
When proteins bind to the surface of AgNPs, they alter the local refractive index, leading to a shift in the LSPR peak. This shift can be used to monitor the binding process and determine the binding affinity between the silver nanoparticles and the protein. For instance, in a study involving human serum albumin (HSA) and citrate-coated silver nanoparticles, UV-visible spectroscopy was employed to monitor the interaction. The binding of HSA to the AgNPs resulted in a measurable change in the LSPR, allowing for the quantitative analysis of the binding kinetics and thermodynamics. rsc.org
The following table summarizes typical LSPR shifts observed upon protein binding to silver nanoparticles in different studies.
| Protein | Initial LSPR (nm) | LSPR after Protein Binding (nm) | LSPR Shift (nm) | Reference |
| Human Serum Albumin (HSA) | 400 | 408 | +8 | rsc.org |
| Bovine Serum Albumin (BSA) | 410 | 415 | +5 | |
| Lysozyme | 405 | 412 | +7 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Fluorescence spectroscopy is a highly sensitive technique for investigating protein conformational changes and binding interactions. nih.gov Proteins containing intrinsic fluorophores, such as tryptophan and tyrosine residues, exhibit fluorescence that is sensitive to their local environment. The interaction of proteins with silver nanoparticles can lead to changes in the fluorescence intensity and emission maximum wavelength, providing insights into the binding mechanism and its effect on protein conformation. nih.gov
One of the key phenomena observed is fluorescence quenching, which is the decrease in fluorescence intensity due to interactions with a quencher molecule, in this case, the silver nanoparticles. nih.govresearchgate.net Quenching can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching, where a non-fluorescent complex is formed. nih.govresearchgate.net The nature of the quenching can be elucidated by analyzing the fluorescence data using the Stern-Volmer equation. nih.gov Studies have shown that the quenching of tryptophan fluorescence in proteins upon binding to AgNPs is often a result of static quenching, indicating the formation of a stable ground-state complex. researchgate.net This quenching can also provide information about the accessibility of the fluorophores, revealing whether they are buried within the protein core or exposed on the surface. researchgate.net
Changes in the emission wavelength can also indicate alterations in the protein's tertiary structure. A blue shift (shift to a shorter wavelength) in the emission maximum suggests that the fluorophore has moved to a more hydrophobic environment, while a red shift (shift to a longer wavelength) indicates exposure to a more polar environment. nih.gov
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of proteins. springernature.commtoz-biolabs.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The characteristic CD spectra of α-helices, β-sheets, and random coils allow for the quantitative estimation of the secondary structural content of a protein. nih.govnih.gov
Upon interaction with silver nanoparticles, proteins can undergo conformational changes that alter their secondary structure. CD spectroscopy can detect these changes, providing valuable information on the impact of nanoparticle binding on protein folding and stability. For example, a decrease in the α-helical content and an increase in the β-sheet or random coil content might indicate partial unfolding or misfolding of the protein upon adsorption to the nanoparticle surface. rsc.org In a study of human serum albumin interacting with silver nanoparticles, CD spectroscopy was used to confirm that the protein maintained a significant portion of its α-helical structure, suggesting that the binding did not cause drastic unfolding. rsc.org
The table below presents hypothetical changes in the secondary structure of a protein upon interaction with silver nanoparticles, as could be determined by CD spectroscopy.
| Secondary Structure | Native Protein (%) | Protein-AgNP Complex (%) | Change (%) |
| α-Helix | 65 | 58 | -7 |
| β-Sheet | 15 | 18 | +3 |
| Random Coil | 20 | 24 | +4 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups involved in the interaction between proteins and silver nanoparticles. mdpi.comnih.gov The vibrational frequencies of chemical bonds within a protein, particularly the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands, are sensitive to the protein's secondary structure and the binding of ligands. mdpi.com
When a protein binds to a silver surface, changes in the position and intensity of these amide bands can be observed. mdpi.com These changes indicate that the peptide backbone is involved in the interaction. For example, a shift in the amide I band can suggest alterations in the secondary structure of the protein upon binding. mdpi.com Furthermore, FTIR can help identify the specific amino acid side chains that act as capping and stabilizing agents for the nanoparticles by observing changes in the vibrational bands corresponding to groups like carboxylates (-COO⁻), amines (-NH₂), and thiols (-SH). researchgate.netresearchgate.net The presence of bands corresponding to these functional groups on the surface of the nanoparticles confirms their role in the binding and stabilization process. mdpi.com
Microscopic and Imaging Techniques for Silver-Protein Morphologies
Microscopic techniques are essential for visualizing the size, shape, and distribution of silver nanoparticles and their complexes with proteins. These methods provide direct evidence of the physical characteristics of the nanocomposites.
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that is widely used to determine the size, morphology, and dispersion of nanoparticles. researchgate.netnih.gov By passing a beam of electrons through a thin sample, TEM can generate images with resolutions down to the atomic level.
In the context of silver-protein complexes, TEM is invaluable for characterizing the silver nanoparticles before and after their interaction with proteins. It can reveal whether the nanoparticles are monodispersed or aggregated and whether they are spherical, rod-shaped, or have other morphologies. researchgate.netdovepress.com When proteins are used to synthesize or stabilize silver nanoparticles, TEM images can show a protein corona surrounding the nanoparticles, providing visual confirmation of the interaction. nih.gov The size distribution of the nanoparticles can be statistically analyzed from TEM images, which is crucial as the biological and optical properties of nanoparticles are often size-dependent. nih.gov For instance, TEM analysis can confirm that the presence of a protein capping agent leads to the formation of smaller, more uniform nanoparticles compared to those synthesized without a stabilizing agent. researchgate.net
The following table provides representative data on nanoparticle size distribution obtained from TEM analysis.
| Sample | Mean Diameter (nm) | Standard Deviation (nm) | Morphology |
| Silver Nanoparticles (uncapped) | 45.2 | 12.5 | Aggregated |
| Silver Nanoparticles (BSA-capped) | 15.8 | 3.2 | Spherical |
| Silver Nanoparticles (Lysozyme-capped) | 20.1 | 4.1 | Spherical |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Atomic Force Microscopy (AFM) for Surface Topography and Interaction Visualization
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface. azooptics.com This method is particularly well-suited for characterizing silver-protein interactions because it can be performed in both air and liquid environments, allowing for the study of biological samples in their near-native state. nih.govmdpi.com The fundamental principle of AFM involves scanning a sharp tip, located at the end of a flexible cantilever, across a sample surface. azooptics.comyoutube.com As the tip interacts with the surface, forces such as van der Waals, electrostatic, and mechanical contact forces cause the cantilever to deflect. A laser beam focused on the back of the cantilever measures this deflection, which is then used to generate a detailed 3D topographical map of the surface. azooptics.comyoutube.com
In the context of silver-protein systems, AFM provides valuable insights into the morphology and structure of the resulting complexes. nih.gov It can visualize how proteins adsorb onto silver surfaces, revealing details about their distribution, aggregation, and the conformational changes that may occur upon binding. For instance, AFM has been used to image silver islands on a silicon substrate, revealing their shape and surface features with nanoscale resolution. youtube.com This capability is crucial for understanding how the surface characteristics of silver materials influence their interaction with proteins.
The primary outputs of an AFM analysis are topography images, which provide quantitative data on surface features such as height, width, and roughness. azooptics.com These images can highlight defects, differentiate between crystalline and amorphous regions, and provide information on the modes of growth and nucleation of silver-protein structures. azooptics.com
Scanning Electron Microscopy (SEM) for Architectural Insights
Scanning Electron Microscopy (SEM) is another powerful technique for visualizing the architecture of silver-protein complexes. silver-colloids.comnih.gov Unlike AFM, which uses a physical probe, SEM utilizes a focused beam of high-energy electrons to scan the sample's surface. silver-colloids.comnih.gov The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface topography, composition, and other properties. silver-colloids.comnih.gov
SEM is particularly useful for examining the external morphology and texture of silver-protein aggregates and nanoparticles. nih.gov It can provide high-resolution images that reveal the size, shape, and distribution of these structures. silver-colloids.comnih.govwjpls.org For example, SEM has been used to visualize silver particles in silver protein products, showing a range of particle sizes from approximately 200 nanometers to over 1000 nanometers. silver-colloids.com This information is critical for understanding the physical characteristics of these complex materials.
The sample preparation for SEM typically involves fixing, dehydrating, and coating the sample with a conductive material, such as a gold/palladium alloy, to prevent the accumulation of static charge on the surface. wjpls.org While traditional SEM requires samples to be in a high-vacuum environment, which can alter or damage sensitive biological materials, Environmental Scanning Electron Microscopy (ESEM) allows for the examination of samples in their natural, unaltered state, including wet or volatile samples. azom.com This capability is particularly advantageous for studying silver-protein interactions in more physiologically relevant conditions. azom.com
Electrophoretic and Chromatographic Characterization of Silver-Protein Systems
SDS-PAGE and 2D Electrophoresis for Protein Separation and Silver Staining
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and two-dimensional (2D) electrophoresis are fundamental techniques for separating complex protein mixtures. Following separation, proteins are visualized using various staining methods, with silver staining being one of the most sensitive. sigmaaldrich.cncreative-proteomics.com Silver staining can be 10 to 100 times more sensitive than traditional Coomassie Brilliant Blue staining, capable of detecting protein quantities in the low nanogram range. sigmaaldrich.cncreative-proteomics.comarxiv.org
The principle of silver staining involves the binding of silver ions to proteins, followed by a reduction to metallic silver, which forms a visible, often brown-black, precipitate at the location of the protein bands. creative-proteomics.comyoutube.com The process typically includes four main steps: fixation, sensitization, silver impregnation, and image development. arxiv.org The fixation step precipitates proteins within the gel and removes interfering compounds. arxiv.org Sensitization, often using agents like glutaraldehyde (B144438), enhances the subsequent image formation by providing additional binding sites for silver. arxiv.orgkendricklabs.com The gel is then incubated with a silver nitrate (B79036) solution, followed by a developing solution that reduces the silver ions. creative-proteomics.comarxiv.org
While highly sensitive, silver staining can be semi-quantitative as the linear range of stain density versus protein amount varies between different proteins. kendricklabs.com It is also important to note that some proteins that are detectable with Coomassie blue may not stain well with silver. kendricklabs.com
Mass Spectrometry (MS) Compatibility and Analysis of Silver-Protein Adducts
Mass spectrometry (MS) is a powerful analytical technique used to identify and characterize proteins. However, some silver staining protocols, particularly those using glutaraldehyde, can interfere with subsequent MS analysis due to protein cross-linking. sigmaaldrich.cncreative-proteomics.comkendricklabs.com To overcome this, MS-compatible silver staining methods have been developed that avoid such cross-linking agents. sigmaaldrich.cnkendricklabs.com
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common MS techniques used in proteomics. mdpi.com In the context of silver-protein interactions, MS can be used to study the formation of silver-protein adducts. acs.org Silver(I) ions can form complexes with peptides and proteins, and these complexes can be introduced into the gas phase via electrospray for MS analysis. acs.org The abundance of silver-containing ions can increase with the length of the peptide, particularly for those containing methionine residues. acs.org
Tandem mass spectrometry (MS/MS) can be used to probe the structure of these silver-peptide complexes. acs.orgnih.gov Collision-induced dissociation of these complexes yields a variety of product ions that contain silver, providing information about the binding sites of the silver ion on the peptide backbone. acs.org
Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Aggregation State
Dynamic Light Scattering (DLS) is a non-destructive technique used to determine the size distribution of particles and molecules in a solution. unchainedlabs.com It works by measuring the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. unchainedlabs.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations. unchainedlabs.com By analyzing these fluctuations, DLS can determine the hydrodynamic diameter of the particles. unchainedlabs.com
DLS is a valuable tool for characterizing the size and aggregation state of silver-protein complexes and silver nanoparticles. unchainedlabs.comresearchgate.net It can provide quick, label-free insights into the average size and size distribution of these particles in solution. unchainedlabs.com For example, DLS has been used to determine the hydrodynamic size of silver nanoparticles synthesized using plant extracts, with measurements showing sizes around 127 nm and 128 nm in different studies. researchgate.net
This technique is particularly useful for monitoring protein aggregation, a critical concern in the stability of biopharmaceutical products. azonano.com DLS can detect the formation of aggregates at an early stage and can be used to study how different conditions, such as temperature or formulation, affect aggregation. azonano.com
Other Analytical Methods for Silver-Protein Characterization
Beyond the techniques detailed above, a variety of other analytical methods contribute to a comprehensive understanding of silver-protein systems.
UV-Visible Spectroscopy is often used to confirm the formation of silver nanoparticles. nih.govresearchgate.net The synthesis of silver nanoparticles is indicated by the appearance of a surface plasmon resonance (SPR) peak in the UV-Vis spectrum, typically between 425 and 480 nm. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy helps to identify the biomolecules bound to the surface of silver nanoparticles and can provide information about the functional groups involved in the interaction. researchgate.net
X-ray Diffraction (XRD) is used to determine the crystalline structure of silver nanoparticles. researchgate.net
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides a reliable and sensitive method for the quantitative analysis of total silver content in biological samples, which is crucial for biodistribution studies of silver nanoparticles. nih.gov
X-ray Diffraction (XRD) for Crystallinity
X-ray Diffraction (XRD) is a primary technique used to determine the crystalline nature of silver-protein complexes. The analysis of diffraction patterns reveals the atomic and molecular structure of a crystal, including the arrangement of atoms and the spacing between crystal planes.
In the context of silver-protein nanoparticles, XRD patterns typically show distinct diffraction peaks that correspond to the face-centered cubic (FCC) crystal structure of metallic silver. sphinxsai.comnih.govnepjol.inforesearchgate.net The presence of sharp, well-defined peaks indicates a high degree of crystallinity. sphinxsai.com The Miller indices (hkl) are used to label the specific lattice planes that cause the diffraction peaks. For FCC silver, the most commonly observed diffraction peaks correspond to the (111), (200), (220), (311), and (222) planes. sphinxsai.comnih.govnepjol.inforesearchgate.net The intensity of these peaks, particularly the prominent (111) reflection, is indicative of the high degree of crystallinity of the silver nanoparticles. sphinxsai.com
The average crystallite size of the silver nanoparticles can be calculated from the XRD data using the Debye-Scherrer equation, which relates the width of the diffraction peaks to the size of the crystallites. nih.govacs.org For instance, studies have reported average crystallite sizes of biosynthesized silver nanoparticles to be around 10.59 nm and 20.26 nm. sphinxsai.comnih.gov The XRD analysis thus confirms the successful synthesis of crystalline, face-centered cubic silver nanoparticles within the protein matrix. nih.gov
Table 1: Representative XRD Data for Silver-Protein Nanoparticles
| 2θ (degrees) | Miller Indices (hkl) | Crystal Plane | Crystal Structure | Reference |
|---|---|---|---|---|
| 38.06 | (111) | Face-Centered Cubic (FCC) | Polycrystalline | sphinxsai.com |
| 44.29 | (200) | Face-Centered Cubic (FCC) | Polycrystalline | nih.gov |
| 64.43 | (220) | Face-Centered Cubic (FCC) | Polycrystalline | sphinxsai.com |
| 77.33 | (311) | Face-Centered Cubic (FCC) | Polycrystalline | sphinxsai.com |
| 81.38 | (222) | Face-Centered Cubic (FCC) | Polycrystalline | sphinxsai.com |
Zeta Potential Measurements for Surface Charge and Colloidal Stability
Zeta potential is a critical parameter for understanding the surface charge and predicting the stability of colloidal dispersions like silver-protein nanoparticles in an aqueous medium. nih.govnanocomposix.com It is the electric potential at the boundary of the slipping plane, which separates the thin layer of liquid attached to the particle from the bulk liquid. nanocomposix.com The magnitude of the zeta potential indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion. wyatt.com
A high zeta potential, either positive or negative (typically > +30 mV or < -30 mV), confers stability and resists aggregation, as the particles will repel each other. nih.govwyatt.comcd-bioparticles.comresearchgate.net Conversely, particles with low zeta potential values (between -10 mV and +10 mV) have a tendency to coagulate or flocculate due to insufficient repulsive forces to overcome van der Waals attractions. nanocomposix.comcd-bioparticles.com
Table 2: Zeta Potential Values and Colloidal Stability of Silver Nanoparticles under Various Conditions
| Sample Condition | Zeta Potential (mV) | Inferred Colloidal Stability | Reference |
|---|---|---|---|
| AgNPs stabilized by heterocyclic surfactants | +35 to +70 | Good to Excellent Stability | nih.gov |
| AgNPs synthesized with Cynara scolymus extract | -32.3 ± 0.8 | High Stability | nih.gov |
| Chemically synthesized AgNPs | -31.9 to -43.49 | Good Stability | powertechjournal.com |
| AgNPs with Ocimum gratissimum extract | -15.03 to -20.3 | Threshold of agglomeration | researchgate.net |
| AgNPs with Vernonia amygdalina extract | -23.41 to -27.23 | Approaching good stability | researchgate.net |
Thermal Gravimetric Analysis (TGA) for Compositional Stability
Thermal Gravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. creative-biostructure.comtainstruments.com This analysis provides valuable information about the thermal stability and composition of materials, including silver-protein composites. creative-biostructure.comxrfscientific.com By monitoring weight loss or gain, TGA can detail physical and chemical phenomena such as decomposition, dehydration, oxidation, and desorption. creative-biostructure.comtainstruments.com
This technique is crucial for evaluating how the interaction with silver affects the thermal properties of the protein and for quantifying the organic (protein) and inorganic (silver) content of the composite material. xrfscientific.com The analysis helps in understanding the compositional stability of the silver-protein structure under thermal stress. mdpi.comnih.gov
Table 3: TGA Data for Materials Related to Silver-Protein Complexes
| Material | Temperature Range (°C) | Observed Event | Mass Loss (%) | Reference |
|---|---|---|---|---|
| Silver Nanoparticles | ~130 | Evaporation of moisture/volatiles | 8.83 | researchgate.net |
| Silver Nanoparticles | ~195 | Start of phase transformation | - | researchgate.net |
| Untreated Ag/Cu powder | 170-175 | Onset of oxidation | (Weight Gain) | nih.gov |
| Drug A Monohydrate (Example) | Up to ~150 | Loss of water | 4.946 | tainstruments.com |
Mechanisms of Interaction Between Silver Species and Proteins
Molecular Recognition and Binding Sites in Silver-Protein Conjugates
Molecular recognition refers to the specific interaction between two or more molecules through noncovalent interactions. fiveable.mewikipedia.org In the context of silver-protein conjugates, this recognition is driven by a combination of forces and the presence of specific amino acid residues that act as binding sites. fiveable.mechalmers.se
The affinity of silver for proteins is largely dictated by the presence of specific amino acid residues that can act as coordination sites for silver ions (Ag+). researchgate.netmdpi.com According to hard-soft acid-base theory, the soft nature of Ag+ leads to a high affinity for soft bases, particularly sulfur-containing and aromatic amino acids. researchgate.net
Cysteine and Methionine: The sulfur-containing amino acids, cysteine (via its thiol group) and methionine, are primary binding sites for silver. researchgate.netresearchgate.net The thiol group of cysteine is a particularly strong binder and can form stable S-Ag bonds, even leading to the cleavage of existing disulfide bonds within a protein. researchgate.netnih.gov Methionine also shows a strong affinity for silver ions. researchgate.netmdpi.com
Histidine: The imidazole (B134444) ring of histidine is another key binding site for silver ions. researchgate.netmdpi.com The nitrogen atoms in the ring can coordinate with Ag+, and studies have shown that histidine is a crucial residue in silver-binding proteins like SilE, where motifs such as HXXM and MXXH are privileged binding sites. mdpi.com
Tryptophan: The indole (B1671886) ring of tryptophan residues can also interact with silver. researchgate.netacs.org This interaction can lead to fluorescence quenching and changes in the local environment of the tryptophan residue, indicating its involvement in the binding process. acs.orgresearchgate.net Studies on Bovine Serum Albumin (BSA) have shown that the indole moieties of tryptophan are responsible for complex formation with silver nanoparticles. researchgate.net
Other Residues: While less prominent, other amino acids like arginine, lysine (B10760008), asparagine, and glutamic acid have also been shown to have an affinity for Ag+ ions. researchgate.net
The following table summarizes the key amino acid residues involved in silver binding and the nature of their interaction.
| Amino Acid | Key Functional Group | Primary Interaction with Silver | References |
| Cysteine | Thiol (-SH) | Strong covalent-like S-Ag bond | researchgate.netnih.gov |
| Methionine | Thioether (-S-CH3) | Strong coordination | researchgate.netmdpi.com |
| Histidine | Imidazole Ring | Coordination with nitrogen atoms | researchgate.netmdpi.com |
| Tryptophan | Indole Ring | π-system interaction, electrostatic | acs.orgresearchgate.net |
| Arginine, Lysine | Guanidinium, Amino groups | Electrostatic interactions | researchgate.netresearchgate.net |
The binding of silver to proteins is not solely dependent on specific amino acid coordination but is also governed by a combination of physical forces. chalmers.se
Electrostatic Interactions: These forces are significant, especially in the initial attraction between charged silver species and charged patches on the protein surface. chalmers.seresearchgate.net For instance, the interaction between positively charged silver nanoparticles and negatively charged regions of a protein can promote adhesion. chalmers.se Thermodynamic studies have confirmed that electrostatic forces are often a key driving factor in the silver-protein interaction. researchgate.netresearchgate.net
Hydrophobic Interactions: These interactions play a crucial role in the stability of the silver-protein complex. chalmers.senih.gov The association of nonpolar regions on the protein surface with the silver nanoparticle surface, driven by the release of ordered water molecules, contributes favorably to the binding energy. rsc.orgroyalsocietypublishing.org The enrichment of proteins with higher hydrophobicity on the surface of silver nanoparticles highlights the importance of this force. rsc.org
When silver nanoparticles (AgNPs) are introduced into a biological fluid, proteins from the medium rapidly adsorb onto their surface, forming a layer known as the "protein corona". consensus.appbohrium.com This corona effectively gives the nanoparticle a new biological identity, which dictates its subsequent interactions with cells. consensus.appresearchgate.net
The formation of the corona is a dynamic process. Initially, highly abundant proteins may bind loosely to the nanoparticle surface. Over time, these can be displaced by proteins with a higher affinity for the silver surface, a phenomenon known as the Vroman effect. nih.gov The composition of this corona is influenced by various factors, including the physicochemical properties of the AgNPs (size, surface charge) and the biological environment (pH, temperature). rsc.orgconsensus.app The resulting protein corona is often highly selective and can be resistant to changes in the surrounding solution. rsc.org For example, studies have shown that proteins with a higher number of β-sheets and hydrophobic regions are often enriched in the corona of AgNPs. rsc.org This layer can stabilize the nanoparticles in suspension and modulate their biological activity. consensus.appnih.gov
Conformational and Structural Perturbations of Proteins by Silver Interaction
The binding of silver species to a protein can induce significant changes in its three-dimensional structure. acs.orgresearchgate.net These conformational perturbations can range from subtle local changes to large-scale unfolding, impacting the protein's function.
The interaction with silver can disrupt the delicate balance of forces that maintain a protein's native structure. acs.orgrsc.org
Secondary Structure: Circular Dichroism (CD) spectroscopy is a key technique used to monitor changes in protein secondary structure. Studies have shown that silver interaction can alter the relative amounts of α-helices and β-sheets. acs.orgrsc.org For example, the interaction of silver with hemoglobin resulted in a conversion of α-helices to β-sheets. acs.org In contrast, the binding of Ag+ to the intrinsically disordered protein SilE induced a conformational change, leading to the formation of an α-helical structure. oup.com
The table below provides examples of silver-induced structural changes in different proteins.
| Protein | Silver Species | Observed Secondary Structural Change | Observed Tertiary Structural Change | Analytical Technique(s) | References |
| Hemoglobin (Hb) | Silver (Ag) | α-helix to β-sheet conversion | Perturbation of the heme group, Trp residues in a more polar environment | UV-vis, Fluorescence, CD, FTIR | acs.org |
| Cytochrome c (Cyt c) | AgNPs | Alteration of α-helical content | Conformational change around Trp and Tyr residues | Fluorescence, CD | researchgate.net |
| Catalase (CAT) | AgNPs | Increase in α-helical content | Quenching of Trp and Tyr fluorescence, indicating conformational changes | CD, Fluorescence | rsc.org |
| Superoxide (B77818) Dismutase (SOD) | AgNPs | Slight decrease in α-helix, increase in β-sheet | Marginal changes | CD, Fluorescence | rsc.org |
| Bovine Serum Albumin (BSA) | AgNPs | Decrease in α-helical content | Change in Trp environment from hydrophobic to hydrophilic | CD, Fluorescence | researchgate.net |
| SilE protein | Ag+ ions | Random coil to α-helical folding | Formation of a defined tertiary structure | CD, NMR | oup.com |
The interaction with silver can have a dual effect on protein stability, leading to either stabilization or denaturation (unfolding). researchgate.netstackexchange.com The outcome depends on the specific protein, the nature of the silver species, and the conditions of the interaction.
Denaturation: In many cases, the interaction with silver nanoparticles can lead to a loss of secondary and tertiary structure, which is characteristic of denaturation. acs.orgresearchgate.net This unfolding can be driven by strong interactions that disrupt the native intramolecular bonds. For example, the interaction of silver with hemoglobin leads to partial unfolding, which contributes to the formation of the bioconjugate. acs.org
Influence of Environmental Factors on Silver-Protein Interactions
The stability and nature of the interaction between silver species, particularly silver nanoparticles (AgNPs), and proteins are significantly influenced by environmental conditions such as pH and temperature. These factors can alter the surface charge of both the nanoparticles and the proteins, as well as the thermodynamics of their binding, ultimately affecting the formation and characteristics of the protein corona.
pH Dependence of Protein-Silver Stability
The pH of the surrounding medium plays a critical role in the stability of silver-protein complexes by influencing the surface charge of both the silver nanoparticles and the protein molecules. The stability of unconjugated AgNPs is highly pH-dependent; as the environment becomes more acidic, the negative zeta potential of AgNPs decreases, leading to reduced electrostatic repulsion and increased aggregation. acs.org For instance, the zeta potential of unconjugated AgNPs can decrease from -60 mV in a neutral to alkaline pH range (pH 7-10) to about -10 mV in a highly acidic environment (pH 2-3). acs.org
The formation of a protein corona, such as with bovine serum albumin (BSA), can dramatically alter this behavior. A BSA corona can provide enhanced electrostatic repulsion, effectively preventing AgNP aggregation in acidic environments. acs.org In acidic conditions below the isoelectric point of BSA (around pH 4), the BSA-AgNP conjugate exhibits a positive surface charge, reaching a plateau of approximately +30 mV at pH < 3. acs.org This protein layer protects the AgNP surface from dissolution and maintains colloidal stability over a wide pH range. acs.org Studies have shown that while unconjugated AgNPs aggregate significantly at low pH, BSA-coated AgNPs remain stable and can even show some deaggregation. acs.org
The pH also affects the interaction of silver ions with specific amino acid residues. For example, the binding of silver ions to histidine residues is pH-dependent. At physiological pH, neutral imidazole side-chains of histidine can bind silver ions. unifr.ch However, in an acidic environment (pH below 6), the imidazole ring becomes protonated, leading to a loss of binding affinity and the subsequent release of silver ions. unifr.ch
Table 1: Effect of pH on the Zeta Potential and Stability of Silver Nanoparticles
| Nanoparticle Type | pH Range | Zeta Potential (mV) | Stability Outcome |
| Unconjugated AgNPs | 7-10 | -60 | Stable |
| Unconjugated AgNPs | 2-3 | -10 | Aggregation |
| BSA-Coated AgNPs | >7 | -40 | Stable |
| BSA-Coated AgNPs | <3 | +30 | Stable |
Temperature Effects on Interaction Dynamics
Temperature influences the kinetics and thermodynamics of silver-protein interactions. The nature of the quenching mechanism, which describes how the fluorescence of a protein is decreased upon binding to a quencher like AgNPs, can be temperature-dependent. An increase in the Stern-Volmer quenching constant (KSV) with rising temperature typically indicates a dynamic quenching process, where interactions are transient. acs.orgrsc.org Conversely, a decrease in KSV with increasing temperature suggests static quenching, indicative of the formation of a stable ground-state complex. acs.orgrsc.org
For example, the interaction between citrate-capped AgNPs and human serum albumin (HSA) shows dynamic quenching across a temperature range of 20-60 °C. acs.org However, for curcumin-stabilized AgNPs (Cur-AgNPs), the interaction with HSA is predominantly static, although dynamic quenching is observed at lower temperatures (20-30 °C). acs.org The interaction of bovine hemoglobin with silver nanoparticles has also been shown to follow a dynamic quenching procedure. researchgate.net
Thermodynamic analysis reveals that the binding of proteins to AgNPs is often a spontaneous process, as indicated by a negative Gibbs free energy (ΔG⁰). rsc.org The enthalpy (ΔH⁰) and entropy (ΔS⁰) changes provide insight into the primary forces driving the interaction. For the AgNP-BSA system, positive values for both ΔH⁰ and ΔS⁰ suggest that hydrophobic interactions are the main driving force. nih.gov In contrast, another study on the same system concluded that hydrogen bonding and hydrophobic interactions were the major acting forces. rsc.org The binding constant (Kb) for the AgNP-BSA complex has been observed to decrease with increasing temperature, which is characteristic of the formation of a stable complex. rsc.org
Table 2: Thermodynamic Parameters for Bovine Serum Albumin (BSA) Interaction with Silver Nanoparticles at Different Temperatures
| Temperature (K) | Binding Constant (Kb) (M-1) | ΔG⁰ (kJ mol-1) | ΔH⁰ (kJ mol-1) | ΔS⁰ (J mol-1 K-1) |
| 298 | 2.45 (± 0.15) x 1012 | -70.71 | 132.89 | 683.21 |
| 303 | 1.12 (± 0.09) x 1012 | -74.13 | 132.89 | 683.21 |
| 310 | 0.53 (± 0.04) x 1012 | -78.85 | 132.89 | 683.21 |
| Data adapted from spectroscopic studies on AgNP-BSA interactions. rsc.org |
Cellular and Molecular Mechanisms of Silver-Protein Action (in vitro/biochemical context)
In a biochemical context, the interaction of silver species with proteins is a key driver of their cellular effects. These mechanisms involve the generation of reactive oxygen species, disruption of essential cellular components, and direct binding to and inhibition of specific proteins and enzymes.
Role of Reactive Oxygen Species (ROS) Generation in Biochemical Pathways
A primary mechanism of silver nanoparticle action is the induction of oxidative stress through the generation of reactive oxygen species (ROS), such as superoxide radicals (•O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). nih.govresearchgate.net The generation of ROS is thought to occur through multiple pathways. Silver ions (Ag⁺) released from the nanoparticles can participate in Fenton-like reactions, catalyzing the conversion of H₂O₂ to the highly reactive hydroxyl radical. nih.gov
This increase in intracellular ROS can overwhelm the cell's antioxidant defense systems, such as glutathione (B108866) (GSH), leading to a state of oxidative stress. mdpi.comchemisgroup.us The elevated ROS levels can then cause widespread damage to vital biomolecules. nih.govnih.gov This includes lipid peroxidation, which damages cell membranes, and protein carbonylation, which leads to protein dysfunction. mdpi.comresearchgate.net The generation of ROS is a crucial indicator of the cytotoxic effects exerted by nanoparticles. dovepress.com Studies have shown a direct correlation between AgNP exposure, increased ROS levels, and subsequent cellular damage, including mitochondrial dysfunction and apoptosis. mdpi.comnih.gov
Disruption of Cellular Components and Macromolecule Synthesis
The oxidative stress induced by silver-protein interactions, along with the direct action of silver ions, leads to the disruption of various cellular components and the inhibition of essential macromolecule synthesis. mdpi.com The cell membrane is a primary target, where silver ions can interact with sulfur-containing proteins, leading to increased membrane permeability and eventual rupture. mdpi.comfrontiersin.org
Mitochondria are also significantly affected. AgNPs can enter the mitochondria and disrupt the electron transport chain, impairing respiratory function and reducing ATP production. frontiersin.org This mitochondrial damage is a key factor in AgNP-induced apoptosis. nih.gov
Binding to Specific Intracellular Proteins and Enzymes (e.g., tubulin, STAT3)
Silver nanoparticles can exert specific effects by binding to and altering the function of key intracellular proteins and enzymes. The cytoskeleton, which is crucial for cell structure, transport, and division, is a notable target. Silver nanoparticles have been shown to bind to major cytoskeletal proteins, including tubulin and actin. researchgate.netrsc.org This binding can cause conformational changes in these proteins and lead to the depolymerization of microtubules, affecting cellular processes like neurite outgrowth. researchgate.netmdpi.com While both proteins can bind to AgNPs, some studies suggest that actin has a higher propensity for binding than tubulin. researchgate.net
Signal Transducer and Activator of Transcription 3 (STAT3) is another important protein target. STAT3 is a transcription factor that plays a significant role in cell growth and survival, and its overexpression is linked to many cancers. mdpi.com Molecular docking studies have predicted a strong interaction between silver nanoparticles and the STAT3 protein. mdpi.comscilit.com The inhibition of STAT3 by silver nanoparticles has shown promise in cancer research, as it can hinder tumor progression by affecting pathways related to angiogenesis and apoptosis resistance. mdpi.com
The interaction is not limited to structural proteins and transcription factors. Silver ions are known to have a high affinity for the thiol groups (-SH) in cysteine residues of proteins. This allows them to interact with and inactivate a wide range of enzymes, particularly those involved in cellular respiration and metabolism, further contributing to their cytotoxic effects. nih.govmdpi.com
Modulation of Biochemical Pathways (e.g., lipid metabolism, NF-κB pathway)
The interaction of silver species with proteins can extend beyond structural and functional alterations to the modulation of complex intracellular signaling cascades. Silver nanoparticles (AgNPs), in particular, have been shown to influence key biochemical pathways, including those involved in lipid metabolism and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is central to inflammatory responses.
Metabolomic analyses have revealed that AgNPs can disrupt lipid metabolism. researchgate.net Specifically, they may interfere with the biosynthesis of unsaturated fatty acids and the metabolism of arachidonic acid. researchgate.net This disruption of lipid homeostasis is a significant finding, as lipids are crucial for membrane integrity, energy storage, and cell signaling. Furthermore, lipid peroxidation, a process initiated by oxidative stress from AgNP exposure, generates reactive byproducts like 4-hydroxynonenal (B163490) (4-HNE). mdpi.comnih.gov These byproducts can, in turn, affect cellular signaling; for instance, 4-HNE has been shown to prevent the activation and nuclear translocation of NF-κB, thereby impairing the cell's ability to mount a defense against oxidative stress. mdpi.com
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Research indicates that AgNPs can directly modulate this pathway. mdpi.com In some cellular contexts, such as in RAW264.7 macrophage cells, AgNPs induce the activation of the NF-κB pathway, leading to the subsequent upregulation of pro-inflammatory genes. mdpi.com This activation can be triggered by various upstream events, including the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and direct cell membrane damage. mdpi.com The activation of the NLRP3 inflammasome, a component of the innate immune system, by AgNPs is also linked to the NF-κB signaling cascade. researchgate.netmdpi.comconsensus.app Conversely, as mentioned, byproducts of AgNP-induced lipid peroxidation can inhibit NF-κB, highlighting the complex and context-dependent nature of silver's interaction with this pathway. mdpi.com
| Pathway | Effect of Silver Species (AgNPs) | Key Mediators/Observations |
| Lipid Metabolism | Disruption/Dysregulation | - Interference with unsaturated fatty acid biosynthesis. researchgate.net- Alteration of arachidonic acid metabolism. researchgate.net- Increased levels of lipid peroxidation byproducts (e.g., MDA, 4-HNE). mdpi.comnih.gov |
| NF-κB Pathway | Activation or Inhibition (Context-Dependent) | - Activation: Upregulation of pro-inflammatory genes. mdpi.com- Activation Triggers: ROS, ER stress, membrane damage, NLRP3 inflammasome activation. mdpi.comconsensus.app- Inhibition: Lipid peroxidation products (4-HNE) can prevent NF-κB activation and nuclear translocation. mdpi.com |
| Wnt/β-catenin Pathway | Modulation | - Increased expression of β-catenin and the Snail protein, markers associated with epithelial-to-mesenchymal transition (EMT). mdpi.com |
Computational and Theoretical Modeling of Silver-Protein Interfacial Phenomena
To elucidate the intricate interactions at the silver-protein interface at an atomic level, experimental methods are increasingly supplemented by computational and theoretical modeling. mdpi.comcecam.org These in-silico techniques provide unparalleled insight into the dynamic processes of protein adsorption, conformational changes, and binding thermodynamics that are often difficult to capture through empirical observation alone. cecam.orgnih.gov Multiscale modeling approaches, which combine different levels of theoretical detail, are particularly powerful for bridging the vast time and length scales involved, from the quantum behavior of individual atoms to the collective dynamics of protein corona formation on a nanoparticle surface. mdpi.comchemrxiv.orgnih.gov These computational studies are critical for designing novel silver-based nanomaterials for applications such as biosensors and for understanding the fundamental bio-nano interactions that govern their biological fate. chemrxiv.org
Molecular Dynamics Simulations of Protein Adsorption
Molecular Dynamics (MD) simulations have become an indispensable tool for visualizing the dynamic process of protein adsorption onto silver surfaces. mdpi.com These simulations model the movement of every atom in the system over time, governed by a set of physical laws known as a force field.
All-atom MD simulations, while computationally intensive, offer high-resolution views of how proteins approach, land on, and rearrange on a silver nanoparticle (AgNP). nih.govacs.org Studies on the adsorption of peptides like ovispirin-1 onto AgNPs have revealed a generalized three-stage process for hydrophilic surfaces:
Diffusion: The protein diffuses through the solvent to the nanoparticle surface. acs.orgnih.gov
Initial Landing: The protein makes its first contact with the surface, often mediated by hydrophilic residues. acs.orgnih.gov
Final Attachment: The protein undergoes conformational changes to maximize its contact area and optimize its interaction with the silver surface. mdpi.com
These simulations show that factors such as nanoparticle size influence the adsorption dynamics; smaller AgNPs lead to faster adsorption and a denser, more heterogeneously packed peptide corona. mdpi.comacs.orgnih.gov However, the large system sizes and long timescales associated with protein conformational changes present significant challenges for all-atom MD. nih.govacs.org To overcome this, coarse-grained (CG) models, which group atoms into larger pseudo-atoms, and other enhanced sampling techniques are often employed to make these complex simulations computationally feasible. mdpi.comnih.gov
Force Field Parameterization for Silver-Protein Systems
The accuracy of classical Molecular Dynamics (MD) simulations is fundamentally dependent on the quality of the force field used. nih.gov A force field is a set of mathematical functions and associated parameters that describe the potential energy of the system's atoms. For simulations involving metal ions or surfaces, standard biomolecular force fields often require specific parameterization to accurately capture the unique interaction physics. mdpi.com
The process of parameterizing a force field for silver-protein systems involves carefully tuning non-bonded interaction parameters to reproduce experimentally known data, such as binding constants or solvation free energies. mdpi.comnih.gov For instance, researchers have developed specific non-bonded fix (NBFIX) parameters for the CHARMM36m force field to correctly model the interaction strength and distance between silver(I) ions (Ag⁺) and the sulfur-containing (methionine) and nitrogen-containing (histidine) amino acid residues, which are key binding sites in proteins. mdpi.com
A significant challenge in this area is accounting for polarization effects, where the charge distribution of an atom or surface changes in response to its environment. nih.govkarazin.ua Standard force fields are typically "additive" or non-polarizable. nih.gov To address this, polarizable force fields for silver have been developed using models like the Drude oscillator or rigid rod models, which represent induced polarization through charge-carrying virtual sites. karazin.uaresearchgate.net These advanced force fields provide a more physically accurate representation of the attractive forces at the silver-protein interface. karazin.uaresearchgate.net
| Force Field/Model | System | Parameterization Goal | Key Findings |
| CHARMM36m with NBFIX | Silver(I) ion with Methionine/Histidine | Reproduce experimental binding constants. mdpi.com | Standard parameters underestimate interaction strength; new NBFIX parameters provide accurate binding affinity and structure. mdpi.com |
| Polarizable FF (Rigid Rod Model) | Silver Nanoparticle (AgNP) in water | Accurately model polarization effects at the interface. karazin.ua | Polarization significantly structures the interfacial water layers and enhances attraction with positive ions. karazin.uaresearchgate.net |
| INTERFACE/CHARMM36 | Protein on Silver Surface | Model bio-nano interface phenomena. nih.govacs.org | Requires rigorous parameterization to avoid inconsistencies. nih.govacs.org |
Core-Shell Models for Optical and Biophysical Properties
Core-shell nanoparticles, which consist of a core of one material and a shell of another, offer a high degree of tunability for optical and biophysical properties. researchgate.net In the context of silver-protein systems, theoretical models are used to understand and predict how this structure influences the nanoparticle's behavior, particularly its interaction with light.
The optical properties of silver-gold (Ag@Au) or gold-silver (Au@Ag) core-shell nanoparticles are often modeled using extended Mie theory or Finite-Difference Time-Domain (FDTD) simulations. researchgate.netacs.org These models calculate the efficiency of light absorption and scattering at different wavelengths. researchgate.net The key advantage of the core-shell structure is the ability to tune the localized surface plasmon resonance (LSPR)—the collective oscillation of electrons that gives plasmonic nanoparticles their intense colors and unique optical properties. researchgate.netacs.org By varying the core size and shell thickness, the LSPR peak can be shifted across the electromagnetic spectrum. researchgate.netresearchgate.net
These models are crucial for designing nanoparticles for specific applications. For example, in biosensing, the LSPR is highly sensitive to the local refractive index, which changes when proteins bind to the nanoparticle surface. acs.org Theoretical models help to optimize the core-shell dimensions to maximize this sensitivity. acs.org Similarly, for photothermal applications, models can predict how the composition (e.g., alloy vs. core-shell) affects heat generation, showing that anisotropic core-shell nanoparticles are efficient photothermal sources. acs.org These computational tools provide essential physical insights for the development of tailored plasmonic nanostructures for a variety of biophysical applications. acs.org
Functional Implications and Research Applications of Silver Protein Systems
Protein Detection and Quantification Methodologies Utilizing Silver Chemistry
The high sensitivity of silver-based detection has made it a cornerstone in proteomics research, allowing for the visualization and quantification of minute amounts of proteins.
Silver Staining in Polyacrylamide Gel Electrophoresis (SDS-PAGE, 2D-PAGE)
Silver staining is a widely employed technique for detecting proteins separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and two-dimensional polyacrylamide gel electrophoresis (2D-PAGE). abcam.comnih.gov Its popularity stems from its remarkable sensitivity, which is 20 to 200 times greater than that of traditional Coomassie Brilliant Blue staining, enabling the detection of protein quantities as low as the nanogram or even sub-nanogram level. abcam.comnih.govsigmaaldrich.cn
The fundamental principle of silver staining involves the binding of silver ions to proteins, followed by the reduction of these ions to metallic silver, which forms a visible image. nih.gov The process typically involves several key steps: fixation, sensitization, silver impregnation, and development. abcam.comnih.gov Fixation immobilizes the proteins within the gel matrix and removes interfering substances. abcam.com Sensitization, often using agents like sodium thiosulfate, enhances the efficiency and contrast of the staining. abcam.com The gel is then impregnated with a solution of silver nitrate (B79036) or an ammoniacal silver complex. nih.govconductscience.com Finally, a developing solution, commonly containing formaldehyde (B43269), reduces the protein-bound silver ions to form dark, visible bands or spots. abcam.comconductscience.com
The interaction between silver ions and proteins is influenced by the amino acid composition, with the strongest interactions occurring with carboxylic acid groups (aspartate and glutamine), imidazole (B134444) groups (histidine), sulfhydryl groups (cysteine), and amine groups (lysine). abcam.com The color of the stained proteins can vary from black to brown or even yellowish, which is attributed to the diffractive scattering of light by silver grains of different sizes. abcam.comresearchgate.net
Two primary methods of silver staining exist: acidic and alkaline. abcam.comsigmaaldrich.cn Acidic methods utilize a weakly acidic silver nitrate solution for impregnation and an alkaline formaldehyde solution for development, and are generally used for acidic proteins. abcam.com Conversely, alkaline methods employ a silver diamine complex in an alkaline environment for impregnation, followed by development in an acidic formaldehyde solution, which is suitable for basic proteins. abcam.com
While highly sensitive, traditional silver staining protocols that use glutaraldehyde (B144438) or formaldehyde for fixation can chemically cross-link proteins, which can interfere with subsequent analysis by mass spectrometry (MS). sigmaaldrich.cnthermofisher.com However, several MS-compatible silver staining protocols have been developed that minimize or eliminate the use of these cross-linking agents, allowing for the successful excision and analysis of protein spots. nih.govresearchgate.netrockefeller.edu
Silver-Binding Assays for Protein Concentration Determination
Beyond gel staining, silver-binding principles have been adapted for the quantitative determination of protein concentration in solution. These assays offer high sensitivity, capable of measuring protein amounts in the nanogram range. nih.govgoogle.com One such assay involves treating proteins with glutaraldehyde, which facilitates their ability to bind silver. nih.gov The subsequent addition of an ammoniacal silver solution leads to color development that is proportional to the protein concentration and can be measured spectrophotometrically. nih.gov
To enhance the reproducibility and sensitivity of these assays, sodium dodecyl sulfate (B86663) (SDS) is often included to prevent protein loss to labware. nih.gov Different formulations have been developed to balance sensitivity with tolerance to interfering substances commonly found in protein buffers. nih.gov For instance, the inclusion of both SDS and Tween 20 can produce steep dose-response curves for precise measurements, while using SDS alone increases the assay's tolerance to various buffer components. nih.gov
These highly sensitive silver-binding assays have proven particularly useful in clinical settings, such as for the accurate quantification of total protein in very small volumes of cerebrospinal fluid. nih.govnih.gov The method has shown less protein-to-protein variation compared to other common techniques like the Coomassie Blue dye-binding assay and can accurately quantify a range of proteins including albumin, globulins, transferrin, and hemoglobin. nih.gov
Enhancements in Sensitivity and Resolution for Proteomic Analysis
The exceptional sensitivity of silver staining has significantly advanced proteomic analysis by enabling the detection of low-abundance proteins that would be missed by less sensitive methods. abcam.comresearchgate.net This enhanced detection capability is crucial for comparative proteomics, where subtle changes in protein expression between different biological samples are investigated. embrapa.br The ability to visualize a greater number of protein spots on a 2D gel provides a more comprehensive proteomic profile. embrapa.br
Various modifications to silver staining protocols have been developed to optimize sensitivity, reduce background staining, and improve compatibility with mass spectrometry. nih.govresearchgate.net These optimized protocols are essential for identifying proteins from faint spots on a gel. researchgate.net The detection limits of some silver staining methods are in the low femtomole range (subnanogram), making it one of the most sensitive non-radioactive visualization techniques available for proteomics. researchgate.net
However, it is important to note that the resolution and effectiveness of silver staining can be influenced by the specific organism and tissue being studied. embrapa.br In some cases, other staining methods like Coomassie Brilliant Blue may yield a higher number of detectable spots and differentially expressed proteins, highlighting the importance of optimizing staining protocols for specific research applications. embrapa.br Despite this, for many proteomic studies, the superior sensitivity of silver staining remains a key advantage for achieving a deep and detailed analysis of the proteome. researchgate.net
Biocatalytic and Biotechnological Applications
The interaction between silver and proteins extends beyond detection, offering promising avenues in biocatalysis and biotechnology. The immobilization of enzymes on silver-based materials and the development of silver-protein conjugates for biosensing are key areas of research.
Enzyme Immobilization and Activity Modulation by Silver-Protein Interactions
Immobilizing enzymes on solid supports is a critical strategy for improving their stability, reusability, and applicability in industrial processes. researchgate.netresearchgate.nettmkarpinski.com Silver nanoparticles (AgNPs) have emerged as an effective matrix for enzyme immobilization due to their high surface-area-to-volume ratio and biocompatibility. researchgate.netmdpi.com Enzymes can be attached to AgNPs through various mechanisms, including physical adsorption and covalent bonding. d-nb.infofortunejournals.com
The interaction between enzymes and AgNPs can modulate enzymatic activity. In some cases, immobilization on AgNPs can lead to a partial loss of initial enzyme activity. d-nb.info For example, the physical and direct covalent immobilization of alcohol dehydrogenase on AgNPs resulted in a significant decrease in activity. d-nb.info However, using a cross-linker like glutaraldehyde can improve the retention of enzyme activity. d-nb.info Studies have shown that the immobilization of enzymes like trypsin on AgNPs can be achieved without cross-linking agents, with the immobilized enzyme retaining a significant portion of its activity and demonstrating improved stability at higher temperatures. researchgate.netresearchgate.net
The nature of the interaction and its effect on enzyme conformation and activity are subjects of ongoing research. Spectroscopic studies have shown that the binding of enzymes to AgNPs can lead to conformational changes in the protein structure. d-nb.info The surface chemistry of the AgNPs and the use of spacer arms can also influence the orientation and accessibility of the immobilized enzyme's active site, thereby affecting its catalytic efficiency. mdpi.com For instance, the use of flexible spacer arms can enhance enzyme accessibility to its substrate. mdpi.com
The immobilization of enzymes on silver surfaces, not just nanoparticles, has also been investigated. Techniques like near-edge X-ray absorption fine structure (NEXAFS) spectroscopy have been used to characterize the immobilization process and identify factors that can lead to imperfect immobilization, such as oxidation of the surface. acs.org
Biosensing Platforms based on Silver-Protein Conjugates
Silver-protein conjugates are at the forefront of developing highly sensitive and selective biosensing platforms. These biosensors leverage the unique optical and electrochemical properties of silver nanoparticles, which can be modulated by the binding of specific proteins or target analytes. nih.govnih.gov
One prominent application is in the development of localized surface plasmon resonance (LSPR) biosensors. nih.govmdpi.com LSPR is an optical phenomenon exhibited by noble metal nanoparticles where the collective oscillation of conduction electrons creates a strong absorption band. mdpi.com The peak wavelength of this absorption is highly sensitive to changes in the local refractive index, such as those caused by the binding of proteins to the nanoparticle surface. nih.gov This principle has been used to create label-free biosensors for detecting various biomarkers. For example, a biosensor based on a triangular silver nanoparticle array has been developed for the detection of the p53 tumor suppressor protein in serum. nih.gov
Electrochemical biosensors also utilize silver-protein conjugates. In these systems, silver nanoparticles can act as transducers that facilitate electron transfer at the electrode surface, producing a measurable signal that correlates with the analyte concentration. nih.gov For instance, a biosensor for the detection of silver ions has been developed using the metal-binding protein metallothionein (B12644479) immobilized on an electrode. nih.govoup.com The strong affinity of metallothionein for silver ions allows for their sensitive detection. nih.govoup.com
Furthermore, silver nanoparticles can be used to enhance the signal in fluorescence-based immunoassays. By labeling antibodies with AgNPs, a significant signal amplification can be achieved, leading to highly sensitive detection of protein biomarkers. researchgate.net The versatility of silver nanoparticle platforms, which can be functionalized with various biological recognition elements like antibodies and aptamers, makes them a powerful tool in the development of next-generation biosensors for applications in medical diagnostics, environmental monitoring, and food safety. rsc.orgacs.org
Material Science and Nanotechnology Applications of Silver-Protein Systems
The integration of proteins with silver at the nanoscale has unlocked a diverse range of applications in material science and nanotechnology. The unique properties of proteins as natural polymers, combined with the distinct characteristics of silver nanoparticles, have led to the development of advanced functional materials. These applications leverage the biocompatibility and stabilizing effects of proteins to create sophisticated composites, novel research tools based on optical phenomena, and effective solutions for environmental problems.
Development of Advanced Composite Materials with Protein-Stabilized Silver
The use of proteins as stabilizers and matrices for silver nanoparticles (AgNPs) has paved the way for a new class of advanced composite materials. Proteins form a stabilizing layer, often referred to as a protein corona, around AgNPs, which prevents their aggregation and controls their growth, size, and distribution within a polymer matrix. beilstein-journals.orgmdpi.com This stabilization is crucial for creating materials with enhanced and reproducible properties. pjoes.com
Various natural proteins and polymers have been employed to fabricate these composites. For instance, gelatin, a derivative of collagen, has been used to create bio-based antimicrobial films where it acts as a stabilizing agent for silver nanoparticles. researchcommons.org Similarly, soy protein isolate (SPI) has been combined with Persian gum and AgNPs to produce biodegradable active films. mdpi.com Research has shown that the incorporation of AgNPs into these protein-based matrices can significantly alter their mechanical properties. In SPI/Persian gum films, the addition of AgNPs led to a notable increase in tensile strength, although it decreased the elongation at break. mdpi.com
The interaction between the protein, any additional polymer, and the silver nanoparticles is key to the final properties of the composite. In many cases, polymers like chitosan, poly(lactic acid) (PLA), and poly(methyl methacrylate) (PMMA) are used as the primary matrix, with proteins assisting in the stabilization of the embedded AgNPs. mdpi.commdpi.comresearchgate.net For example, AgNPs stabilized by an ethylene (B1197577) and maleic acid copolymer have been successfully incorporated into a PLA matrix to develop functional biocomposites for applications like food packaging. mdpi.com The polymer matrix not only provides structural integrity but also ensures the even distribution of the nanoparticles, which is critical for their function. pjoes.com
The effect of AgNP concentration on the mechanical properties of these composites is a critical area of study. Research on resin-based dental composites containing bioactive glass (BAG) and a fixed amount of AgNPs showed that the mechanical properties, such as flexural strength and hardness, were adversely affected at the tested concentrations compared to a commercial composite. mdpi.com This highlights the complexity of these systems, where particle aggregation at higher concentrations can lead to material defects. mdpi.com Conversely, in sugar palm starch biocomposites, increasing AgNP content from 0 wt% to 4 wt% led to a significant increase in tensile strength. cabidigitallibrary.org
Below is a data table summarizing the effects of protein-stabilized silver nanoparticles on the mechanical properties of various composite materials.
| Composite Matrix | Stabilizing/Capping Agent | AgNP Concentration | Effect on Tensile Strength (TS) | Effect on Elongation at Break (EB) | Reference |
| Soy Protein Isolate (SPI) / Persian Gum (PG) | Soy Protein, Persian Gum | 1% | Considerable Increase | Decrease | mdpi.com |
| Sugar Palm Starch | Starch | 1 wt% - 4 wt% | Increase (from 8 kPa to 408 kPa) | Increase (up to 3 wt%), then decrease | cabidigitallibrary.org |
| Poly(lactic acid) (PLA) / Poly(ethylene glycol) (PEG) | Copolymer of ethylene and maleic acid | Not specified | Investigated | Investigated | mdpi.com |
| Experimental Resin-Based Composite (RBC) | In-situ reduction during polymerization | 0.009% (+ 5-15% Bioactive Glass) | Significantly lower than commercial RBC | Not specified | mdpi.com |
These findings demonstrate that protein-stabilized silver can be a powerful component in designing advanced materials, but careful optimization of the composition and nanoparticle dispersion is essential to achieve the desired functional properties. pjoes.commdpi.commdpi.com
Optical and Plasmonic Properties of Silver-Protein Nanostructures for Research Tools
Silver-protein nanostructures exhibit unique optical and plasmonic properties that make them valuable tools in various research applications, particularly in biosensing and bioimaging. mdpi.comresearchgate.net These properties arise from the interaction of light with the collective oscillations of conduction electrons on the surface of the silver nanoparticles, a phenomenon known as surface plasmon resonance (SPR). who.intiwaponline.com
The SPR of silver nanoparticles results in strong absorption and scattering of light at specific wavelengths, which is highly dependent on the nanoparticle's size, shape, and the refractive index of the surrounding medium, including the protein corona. who.intiwaponline.com For spherical AgNPs, the SPR peak is typically observed in the visible region, often around 400-440 nm. beilstein-journals.orgmdpi.com When proteins like bovine serum albumin (BSA) cap the AgNPs, a characteristic SPR band can be seen, for example, at 415 nm. beilstein-journals.org The binding of proteins to the nanoparticle surface can cause a shift in the SPR peak, which forms the basis for colorimetric sensors. nih.gov
Another significant optical property is fluorescence. While larger AgNPs exhibit SPR, very small silver nanoclusters (AgNCs), typically composed of just a few atoms, can exhibit strong fluorescence when stabilized within a protein template like BSA or human serum albumin (HSA). researchgate.netsemanticscholar.org The protein not only stabilizes the nanoclusters but also influences their emission properties. researchgate.net For instance, Ag-BSA nanoclusters can emit light at around 510 nm, while Ag-HSA nanoclusters can emit at approximately 620 nm. researchgate.net This fluorescence is valuable for bioimaging, allowing for the tracking and detection of biological molecules and cells. researchgate.netresearchgate.net
Furthermore, silver-protein nanostructures are excellent substrates for Surface-Enhanced Raman Scattering (SERS). SERS is a technique that dramatically enhances the Raman signal of molecules located in close proximity to the surface of plasmonic nanoparticles. nih.gov The protein coating on AgNPs can be directly analyzed using SERS to understand the nature of the protein-nanoparticle interaction, identifying, for example, the involvement of specific amino acid residues like cysteine in binding to the silver surface. nih.gov This property allows for the development of highly sensitive biosensors for detecting a wide range of analytes, from small molecules to proteins and pathogens. mdpi.comresearchgate.net
The table below summarizes key optical properties of silver-protein nanostructures and their research applications.
| Optical Property | Silver-Protein System Example | Key Finding | Research Application | Reference |
| Surface Plasmon Resonance (SPR) | BSA-capped AgNPs | Sharp SPR band at 415 nm. beilstein-journals.org | Colorimetric Sensing, Stability Monitoring | beilstein-journals.orgnih.gov |
| Fluorescence | BSA/HSA-stabilized Ag Nanoclusters | Emission peaks at ~510 nm (Ag-BSA) and ~620 nm (Ag-HSA). researchgate.net | Bioimaging, Fluorescent Labeling | researchgate.netsemanticscholar.org |
| Surface-Enhanced Raman Scattering (SERS) | Fungal protein-capped AgNPs | Enhancement of Raman signals from protein amide vibrations, indicating binding via cysteine and amine groups. nih.gov | Highly Sensitive Biosensing, Characterization of Protein Corona | cabidigitallibrary.orgnih.gov |
These distinct optical and plasmonic characteristics, tunable by controlling the synthesis of the silver-protein complexes, provide a powerful toolkit for developing advanced analytical and diagnostic instruments.
Environmental Remediation and Wastewater Treatment Strategies Involving Silver-Protein Complexes
Silver-protein complexes are emerging as effective materials for environmental remediation and wastewater treatment due to their catalytic and antimicrobial properties. mdpi.comnih.gov The protein component, often derived from biological sources like bacteria or fungi, can act as a natural, eco-friendly capping agent in the synthesis of silver nanoparticles, which are the active component in these remediation strategies. nih.govtandfonline.com
One of the primary applications is in the catalytic degradation of organic pollutants, such as industrial dyes found in textile wastewater. researchgate.netnih.gov Protein-stabilized AgNPs have shown high efficiency in breaking down complex dye molecules like methylene (B1212753) blue and methyl orange. beilstein-journals.orgmdpi.com The nanoparticles act as catalysts, facilitating the transfer of electrons from a reducing agent (like sodium borohydride) to the dye molecules, leading to their degradation into less harmful substances. researchgate.net For example, biologically synthesized AgNPs, stabilized by proteins from Pseudomonas sp., demonstrated over 90% degradation of reactive dyes and significantly reduced chemical oxygen demand (COD) in textile wastewater. researchgate.netnih.gov
Another critical application is water purification through antimicrobial action. mdpi.commdpi.com Silver has well-documented broad-spectrum antimicrobial properties. mdpi.comnih.gov When protein-stabilized AgNPs are incorporated into materials like polyurethane foam or hydrogels, they can effectively remove pathogenic bacteria such as E. coli and Staphylococcus aureus from water. mdpi.comtandfonline.com The protein stabilization prevents the aggregation of AgNPs, ensuring a sustained release of silver ions and direct nanoparticle interaction with bacterial cell walls, which disrupts cellular functions and leads to cell death. mdpi.comtandfonline.comresearchgate.net
Silver-protein systems are also being explored for the removal of heavy metal ions from contaminated water. researchcommons.orgresearchgate.netmbimph.com The functional groups present in the protein corona, such as carboxyl and amine groups, can bind to heavy metal ions like lead (Pb²⁺) and copper (Cu²⁺) through adsorption and chelation. researchcommons.orgnih.gov Nanoparticles synthesized using plant extracts, which contain proteins and other biomolecules as capping agents, have been shown to effectively adsorb these toxic metals from aqueous solutions. researchcommons.orgcabidigitallibrary.org
The table below details research findings on the use of silver-protein complexes in environmental applications.
| Application | Silver-Protein System | Target Pollutant | Key Research Finding | Reference |
| Catalytic Degradation | AgNPs synthesized by Pseudomonas sp. | Reactive Black 5, Reactive Red 120 | >90% degradation of dyes; significant reduction in COD, TDS, and EC. | researchgate.netnih.gov |
| Antimicrobial Water Purification | AgNPs synthesized by fungi, immobilized on polyurethane foam | E. coli, S. aureus | High antibacterial activity, achieving significant reduction and even 100% removal of fecal coliforms. | tandfonline.com |
| Heavy Metal Removal | AgNPs synthesized using Albizia odoratissima plant extract | Pb(II), Cu(II) | Effective adsorption of heavy metals, with optimal conditions identified for pH and contact time. | researchcommons.org |
| Catalytic Reduction | Whey protein isolate (WPI) derived amyloid fibril-supported AgNPs | Methylene Blue | Composite material showed good catalytic activity and reusability for dye removal. | mdpi.com |
These strategies highlight the potential of silver-protein complexes as a versatile and environmentally friendly platform for tackling various forms of water pollution. mdpi.comnih.govnih.gov
Future Directions and Emerging Paradigms in Silver Protein Research
Development of Novel Protein-Based Silver Synthesis Pathways
The biosynthesis of silver nanoparticles using proteins is a rapidly advancing field, offering an environmentally friendly and controlled alternative to traditional chemical and physical methods. nih.gov This "green synthesis" approach leverages the intrinsic properties of proteins to act as both reducing and capping agents, influencing the size, shape, and stability of the resulting nanoparticles. nih.govnih.gov
Novel research is focused on exploring a wider diversity of proteins from various biological sources, including plants, bacteria, fungi, and algae, to create silver nanoparticles with unique characteristics. nih.govnih.gov For instance, proteins found in plant extracts contain functional groups like carboxyl and hydroxyl, which are instrumental in the reduction of silver ions (Ag+) to silver nanoparticles (Ag0). rsc.orgnih.gov Similarly, enzymes and other proteins from microorganisms can facilitate this conversion through extracellular mechanisms, simplifying the downstream processing of the nanoparticles. chemrxiv.org
A significant trend is the move towards "biomimetic synthesis," where specific, purified proteins or custom-designed peptides are used to gain precise control over nanoparticle morphology. rsc.org Researchers have identified that amino acid residues such as tyrosine are responsible for the reduction of silver ions, while residues like aspartic and glutamic acid can direct the anisotropic growth of nanoparticles, leading to specific shapes like nanoplates. nih.gov By controlling factors like pH, temperature, and protein concentration, the synthesis process can be fine-tuned to produce nanoparticles with desired properties. nih.gov The self-assembly properties of certain proteins are also being harnessed to create structured silver-protein nanocomposites. nih.gov
| Protein Source/Type | Key Proteins/Amino Acids Involved | Key Research Finding | Reference |
|---|---|---|---|
| Unicellular Green Algae (Chlorella vulgaris) | Tyrosine, Aspartic Acid, Glutamic Acid | Proteins serve a dual role in reduction and shape-control. Tyrosine's hydroxyl groups reduce Ag+ ions, while aspartic/glutamic acid's carboxyl groups direct the formation of single-crystalline Ag nanoplates. | nih.gov |
| Fungi (e.g., Fusarium oxysporum) | Enzymes, Tryptophan, Tyrosine | Fungi release proteins into the solution that have electron-donating residues (tryptophan, tyrosine) capable of reducing silver ions extracellularly. | rsc.orgchemrxiv.org |
| Bacteria (e.g., Klebsiella pneumoniae) | Enzymes, Proteins | Bacterial biomass releases proteins that reduce silver ions, offering a green and efficient synthesis method. | rsc.org |
| Plant Extracts (General) | Enzymes, Amino Acids, Flavonoids | Bioactive molecules in plant extracts act as reducing and capping agents, with reaction parameters like pH and temperature influencing nanoparticle size and morphology. | nih.govnih.gov |
| Custom Peptides (e.g., DDY-OMe) | Aspartic Acid, Tyrosine | A simple bifunctional tripeptide was designed to mimic the biological process, successfully producing small, uniform Ag nanoplates, demonstrating the potential of biomimetic synthesis. | nih.gov |
Advanced Spectroscopic and Imaging Probes for Real-Time Interaction Studies
Understanding the dynamic interplay between silver nanoparticles and proteins is crucial for predicting their biological fate and functionality. A suite of advanced spectroscopic and imaging techniques is now being employed to study these interactions in real-time, providing unprecedented insights into the formation and kinetics of the protein corona—the layer of proteins that adsorbs to the nanoparticle surface in a biological environment.
Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technique for monitoring the binding events between silver nanoparticles and proteins. nih.gov SPR and its imaging variant (SPRI) detect changes in the refractive index near a metal surface as molecules bind, allowing for the real-time measurement of association and dissociation kinetics. nih.govrsc.org This has been used to determine the binding constants and affinity of proteins like immunoglobulin G to silver nanoparticle surfaces. nih.govrsc.org
Fluorescence Spectroscopy is another key tool, often used to study the quenching of a protein's intrinsic fluorescence (typically from tryptophan and tyrosine residues) upon interaction with silver nanoparticles. nih.govresearchgate.net This quenching effect can be analyzed to determine binding constants, thermodynamic parameters, and the primary forces involved in the interaction, such as hydrophobic and electrostatic forces. nih.govnih.gov Time-resolved fluorescence spectroscopy can further distinguish between static (complex formation) and dynamic (collisional) quenching mechanisms.
Dark-field Microscopy coupled with hyperspectral imaging allows for the real-time optical tracking of protein corona formation on single nanoparticles. nih.govacs.org As proteins bind to a silver nanoparticle, they alter its light-scattering properties, causing a red-shift in the localized surface plasmon resonance spectrum. acs.org This enables researchers to monitor the kinetics of corona formation for individual particles in complex biological media like serum. nih.gov
Other valuable techniques include Circular Dichroism (CD) spectroscopy , which reveals changes in the secondary structure of proteins upon their adsorption to the nanoparticle surface, and Fourier Transform Infrared Spectroscopy (FT-IR) , which provides information about changes in the protein's functional groups and conformation. nih.govnih.gov
| Technique | Principle of Operation | Information Gained in Silver-Protein Studies | Reference |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon molecular binding to a metal surface. | Real-time binding kinetics (association/dissociation rates), binding affinity, and detection of protein adsorption. | nih.govrsc.org |
| Fluorescence Spectroscopy | Monitors changes in the intrinsic fluorescence of proteins (e.g., quenching) upon interaction with nanoparticles. | Binding constants, thermodynamic parameters (enthalpy, entropy), quenching mechanism (static/dynamic), and nature of binding forces. | nih.govresearchgate.net |
| Dark-Field Microscopy | Detects scattered light from nanoparticles, allowing for real-time tracking of changes in scattering properties. | Real-time, single-particle monitoring of protein corona formation kinetics and spectral shifts. | nih.govacs.org |
| Circular Dichroism (CD) Spectroscopy | Measures differences in the absorption of left- and right-circularly polarized light to assess protein secondary structure. | Conformational changes in proteins (e.g., changes in α-helix and β-sheet content) upon binding to silver nanoparticles. | nih.govnih.gov |
| Fourier Transform Infrared (FT-IR) Spectroscopy | Analyzes the absorption of infrared radiation by molecular vibrations. | Information on the functional groups involved in the interaction and alterations in the protein's amide I and II bands, indicating conformational changes. | nih.gov |
Integrative Omics Approaches (Proteomics, Metabolomics) to Elucidate Complex Mechanisms
To unravel the complex biological consequences of silver-protein interactions, researchers are increasingly turning to integrative "omics" approaches. By combining proteomics and metabolomics, a more holistic understanding of the cellular and systemic responses to silver nanoparticles can be achieved.
Proteomics , particularly mass spectrometry-based techniques, has been instrumental in identifying the specific proteins that constitute the protein corona. nih.govrsc.org When silver nanoparticles are introduced into a biological fluid, they are immediately coated with a layer of proteins, the composition of which is dependent on both the nanoparticle's properties (size, surface coating) and the biological environment. nih.govrsc.org Quantitative proteomics allows for the identification and quantification of hundreds of proteins within this corona, revealing that its composition can be influenced by factors like the size of the silver nanoparticles and even the gender of the biological source (e.g., fish plasma). nih.govrsc.org These studies have identified key proteins related to immune response, coagulation, and transport, providing clues about the nanoparticle's subsequent biological fate and impact. rsc.orgresearchgate.net
Metabolomics , the large-scale study of small molecules (metabolites) within cells or biological systems, offers a functional readout of the cellular state following exposure to silver-protein complexes. nih.govchemrxiv.org Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, studies have shown that exposure to silver nanoparticles can induce significant changes in cellular metabolism. nih.govnih.gov Key metabolic pathways affected include energy metabolism (glycolysis, TCA cycle), lipid metabolism, and the antioxidant defense system (e.g., glutathione (B108866) synthesis). nih.govacs.org By analyzing these metabolic fingerprints, scientists can gain mechanistic insights into the cellular stress responses triggered by silver nanoparticles.
Integrating these omics datasets—for example, by correlating the proteins identified in the corona with the metabolic pathways perturbed within the cell—provides a powerful, systems-level view. nih.gov This multi-omics approach can link the initial bio-nano interaction at the surface (proteomics) to the ultimate cellular response (metabolomics and transcriptomics), helping to elucidate the complex mechanisms of action. nih.govacs.org
| Omics Approach | Primary Technique | Key Research Question Addressed | Example Finding | Reference |
|---|---|---|---|---|
| Proteomics | Mass Spectrometry (LC-MS/MS) | What proteins bind to the surface of silver nanoparticles to form the protein corona? | Identified over 300 proteins in the corona on AgNPs in fish plasma, with gender-specific differences (e.g., vitellogenin in females). | rsc.org |
| Metabolomics | Nuclear Magnetic Resonance (NMR) Spectroscopy | How does cellular metabolism change in response to silver nanoparticle exposure? | AgNPs exposure in HaCaT cells down-regulated glycolysis and disrupted energy production, with some effects being independent of reactive oxygen species. | nih.gov |
| Integrative Omics | Proteomics, Metabolomics, Transcriptomics | How does the protein corona composition relate to the cellular transcriptomic and metabolic response? | A relationship was found between corona proteins and differentially regulated proteins/transcripts in Caco-2 cells, which were involved in the same signaling pathways. | nih.gov |
| Proteomics | Quantitative Mass Spectrometry | Does nanoparticle size affect the protein corona and the subsequent cellular response? | In LoVo cells, 20 nm AgNPs entered cells and induced direct stress responses, while 100 nm AgNPs did not enter and exerted indirect effects on kinase pathways. | mdpi.com |
Machine Learning and Artificial Intelligence in Predictive Modeling of Silver-Protein Behavior
The interaction between silver nanoparticles and the vast array of proteins in a biological system is incredibly complex, making it difficult to predict the composition of the protein corona and its subsequent biological impact based on first principles alone. To tackle this complexity, researchers are now employing machine learning (ML) and artificial intelligence (AI) to develop predictive models of silver-protein behavior. nih.govmdpi.com
These computational approaches aim to identify the key physicochemical properties of both the nanoparticles and the proteins that govern corona formation. nih.gov By training algorithms on large datasets from experimental studies, ML models can learn the intricate patterns and relationships that determine whether a specific protein will bind to a nanoparticle surface.
One prominent approach uses the Random Forest algorithm, a type of ML model, to classify proteins as either being enriched or not enriched in the silver nanoparticle protein corona. nih.govrsc.org These models take a variety of features as input, including:
Protein Properties: Isoelectric point (pI), molecular weight, hydrophobicity, and amino acid composition. nih.gov
Nanoparticle Properties: Size, surface charge (zeta potential), and surface coating. nih.govrsc.org
Solution Conditions: pH and ionic strength. nih.gov
Studies have successfully developed models that can predict the protein corona on silver nanoparticles with high accuracy. nih.gov For example, a random forest model trained on a database of yeast proteins interacting with silver nanoparticles achieved a strong performance, with an area under the receiver operating characteristic curve (AUROC) of 0.83. nih.govresearchgate.net Importantly, these models can also identify which features are most influential in the prediction. Protein biophysical properties like isoelectric point and size are often heavily weighted, but nanoparticle characteristics like size and surface charge, along with solution conditions, are also essential for an accurate model. nih.govrsc.org
The ultimate goal is to create robust, predictive tools that can forecast the "biological identity" of a silver nanoparticle before it is synthesized. nih.gov This would allow for the in silico design of nanoparticles with specific protein corona profiles, potentially leading to better control over their biological fate, efficacy, and safety. nih.govnih.gov
| Modeling Approach | Key Input Features | Predicted Outcome | Key Finding/Performance Metric | Reference |
|---|---|---|---|---|
| Random Forest Classification | Protein pI & weight; Nanoparticle size & surface charge; Solution ionic strength | Classification of proteins as enriched or not in the AgNP protein corona. | Achieved strong performance with an AUROC of 0.83 and F1-score of 0.81. Protein charge and size were key predictors. | nih.govrsc.org |
| Multiscale Computational Modeling (UnitedAtom) | Protein structure, Nanoparticle surface facets (e.g., Ag(100), Ag(110)) | Protein adsorption affinities and binding characteristics. | Developed a systematic computational method to predict protein binding to silver surfaces, validated against experimental data. | nih.govchemrxiv.org |
| Random Forest Regression | Nanoparticle zeta potential & diameter; Protein abundance in serum | Quantitative prediction of individual protein abundance in the corona. | Successfully predicted corona composition, highlighting the importance of initial protein concentration and nanoparticle surface properties. | rsc.org |
| Molecular Dynamics Simulations | Atomic coordinates of protein and nanoparticle | Structural impact of AgNPs on protein conformation. | Simulations showed that a 4.5 nm AgNP did not cause a negative structural impact on Human Serum Albumin (HSA). | nih.gov |
Design of Smart Silver-Protein Hybrid Materials for Specific Research Tools and Industrial Uses
The convergence of protein engineering and silver nanotechnology is leading to the design of "smart" hybrid materials with programmable functions and responses. These materials leverage the specific recognition and catalytic capabilities of proteins combined with the unique optical and chemical properties of silver nanoparticles, opening doors to novel research tools and industrial applications.
A key area of development is in stimuli-responsive materials . These are hybrid systems designed to change their properties or release a payload in response to specific environmental triggers such as pH, temperature, or the presence of a particular molecule. nih.govwikipedia.org For example, protein-based nanogels or capsules can be designed to encapsulate silver nanoparticles and release them in the acidic microenvironment of a tumor or an infection site. nih.gov This allows for targeted delivery and action, enhancing efficacy.
In the realm of biosensing , silver-protein hybrids are being engineered for highly sensitive and selective detection of biomolecules. rsc.org The functional groups on proteins, such as amines and carboxyls, facilitate the stable conjugation of antibodies or nucleic acid aptamers to silver nanomaterials. acs.org The exceptional optical properties of silver nanoparticles, particularly their Localized Surface Plasmon Resonance (LSPR), can then be used as a signal transducer. Binding of a target analyte to the protein-functionalized nanoparticle causes a measurable shift in the LSPR peak, enabling detection at very low concentrations. nih.gov Silver-cysteine nanowires, which mimic protein structures, have been used as signal-amplifying labels in ultrasensitive immunoassays for cancer biomarkers. acs.org
For industrial uses , silver-protein composites are being explored as advanced catalysts and antimicrobial agents. rsc.orgnih.gov Enzymes can be used as templates to synthesize silver nanoparticle hybrids in situ, creating dual-activity catalysts that combine the enzyme's specificity with the catalytic properties of silver. rsc.org The protein component can stabilize the nanoparticles, preventing aggregation and maintaining high catalytic activity. mdpi.com Furthermore, combining the inherent antimicrobial properties of silver with proteins from sources like fenugreek or mung bean has been shown to create potent antimicrobial nanocomposites with broad activity against pathogenic bacteria. nih.govresearchgate.net The self-assembly properties of peptides and proteins are also being harnessed to create ordered, supramolecular silver-containing nanomaterials for various biomedical applications. rsc.org
| Application Area | Design Strategy | Functionality | Example | Reference |
|---|---|---|---|---|
| Biosensing | Functionalizing silver-cysteine nanowires with DNA aptamers. | Signal amplification for ultrasensitive chemiluminescence detection. | Detection of thrombin at picomolar concentrations. | rsc.org |
| Catalysis | Using enzymes (e.g., lipase) as templates for in-situ synthesis of Ag2O nanoparticles. | Creation of dual-activity hybrids that possess both enzymatic and metallic catalytic functions. | Enzyme-silver nanobiohybrids for chemoenzymatic cascade reactions. | rsc.org |
| Antimicrobial Agents | Combining silver nanoparticles with seed proteins from fenugreek or mung bean. | Enhanced, broad-spectrum antibacterial activity against pathogenic bacteria. | Ag-FNP and Ag-MNP nanocomposites showed greater inhibitory activity than AgNPs or proteins alone. | nih.gov |
| Stimuli-Responsive Systems | Encapsulating cargo within protein-based nanomaterials that respond to environmental cues. | Controlled, site-specific release of therapeutic agents (e.g., proteins, silver ions). | pH-responsive nanogels designed for endosomal escape and cytoplasmic drug delivery. | nih.gov |
| Biomedical Materials | Utilizing self-assembling peptides and proteins to template silver nanomaterial formation. | Creation of ordered, supramolecular nanoarchitectures with enhanced biological properties. | Collagen and serum albumin used as capping and stabilizing agents for silver nanostructures. | rsc.org |
Q & A
Basic Research Questions
Q. What are the standard methodological approaches to characterize silver-protein interactions and assess their stability under varying physiological conditions?
- Answer : Silver-protein interactions are typically characterized using SDS-PAGE to analyze protein integrity post-silver binding , dynamic light scattering (DLS) to monitor colloidal stability, and spectroscopic techniques (e.g., UV-Vis, FTIR) to confirm binding mechanisms . Stability studies require time-resolved measurements under simulated physiological conditions (e.g., pH, temperature, ionic strength) to evaluate dissociation kinetics. Include controls with apo-proteins (silver-free) and quantify free silver ions via atomic absorption spectroscopy to differentiate bound vs. unbound states .
Q. What experimental controls are essential when investigating the antimicrobial efficacy of silver-protein complexes to distinguish between protein-mediated and silver ion-mediated effects?
- Answer : Use three controls: (1) Silver-only solutions (e.g., AgNO₃) at equivalent ion concentrations, (2) Protein-only samples, and (3) Silver-protein complexes treated with chelating agents (e.g., EDTA) to sequester free Ag⁺. Compare microbial inhibition rates across these groups. Quantify intracellular silver uptake via inductively coupled plasma mass spectrometry (ICP-MS) to correlate efficacy with cellular accumulation .
Q. How should researchers document synthetic protocols for silver-protein complexes to ensure reproducibility and enable critical evaluation of purity?
- Answer : Report exact molar ratios of silver to protein, reaction time/temperature, purification methods (e.g., dialysis membranes with specified MW cutoffs), and characterization data (e.g., HPLC purity >95%, elemental analysis for Ag content). For novel complexes, provide full spectral data (NMR, MS) and reference batch-specific protein lot numbers .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings regarding silver-protein complexes' cytotoxic effects across different in vitro models?
- Answer : Contradictions often arise from variability in nanoparticle size, surface charge, protein corona composition, and cell-type-specific uptake mechanisms. Address this by:
- Standardizing dispersion protocols (e.g., sonication energy, serum-free vs. serum-containing media) .
- Performing parallel assays to quantify both particulate and ionic silver contributions .
- Using omics approaches (e.g., proteomics) to identify cell-specific response pathways .
Q. What computational strategies are effective in modeling silver-protein binding dynamics, and how do they complement empirical data?
- Answer : Molecular dynamics (MD) simulations with force fields parameterized for silver (e.g., AMBER-AG) can predict binding sites and affinity trends. Quantum mechanics/molecular mechanics (QM/MM) hybrid models resolve electronic interactions at binding interfaces. Validate predictions with mutagenesis (e.g., cysteine-to-serine substitutions to disrupt Ag⁺ coordination) and isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. What multi-omics approaches can elucidate the systemic impacts of silver-protein interactions in eukaryotic cells?
- Answer : Integrate proteomics (LC-MS/MS to identify Ag-binding proteins), transcriptomics (RNA-seq to map stress-response pathways), and metabolomics (NMR-based flux analysis) to construct interaction networks. Use clustering algorithms to pinpoint nodes (e.g., antioxidant enzymes, metal transporters) most affected by silver-protein exposure. Cross-reference with databases like UniProt to annotate functional domains disrupted by silver binding .
Methodological Best Practices
- Data Contradiction Analysis : When conflicting results arise (e.g., variable genotoxicity reports), apply Bradford-Hill criteria to assess causality: strength of association, consistency across models, and biological plausibility .
- Experimental Design : For in vivo studies, include time-course analyses to capture kinetic responses and tissue-specific accumulation patterns. Use synchrotron X-ray fluorescence (SXRF) for spatial mapping of silver distribution in organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
